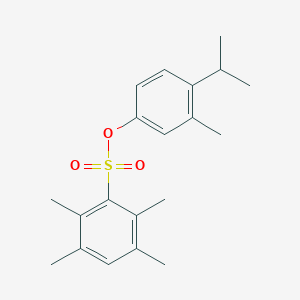
3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate, also known as TPPTS, is a sulfonated phosphine ligand that is widely used in catalysis. TPPTS is a highly efficient and versatile ligand that can be used in a variety of catalytic reactions, including hydrogenation, hydroformylation, and Suzuki-Miyaura coupling.
Scientific Research Applications
Sulfonate Chemistry in Organic Synthesis
Sulfonates, including phenyl sulfonates, are pivotal in organic synthesis, serving as intermediates in various reactions. The Julia-Kocienski olefination is a notable example, where sulfones act as key reagents to form alkenes through reactions with carbonyl compounds. This method has been applied to synthesize methoxylated stilbenes, including derivatives of resveratrol, highlighting the sulfonates' role in constructing complex molecular architectures (D. A. Alonso et al., 2005).
Material Science and Molecular Design
In the realm of materials science, sulfonate derivatives have been explored for their potential in creating nonlinear optical materials. The synthesis of single crystals with specific sulfonate functionalities demonstrates their utility in designing compounds with desirable electronic and optical properties, crucial for applications in optoelectronics and photonics (V. Parol et al., 2020).
Catalysis and Green Chemistry
Sulfonates also play a significant role in catalysis, where metal coordination polymers containing phenyl sulfonate groups have been used as catalysts in solvent-free conditions. This approach aligns with the principles of green chemistry by reducing the need for hazardous solvents and promoting more sustainable synthetic strategies (Jin-Hua Wang et al., 2015).
Antimicrobial Research
In medicinal chemistry, sulfonate derivatives are investigated for their antimicrobial properties. Compounds with sulfonate groups have shown promising activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (A. Fadda et al., 2016).
properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2,3,5,6-tetramethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3S/c1-12(2)19-9-8-18(11-15(19)5)23-24(21,22)20-16(6)13(3)10-14(4)17(20)7/h8-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKDUIQETKTPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)
![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)
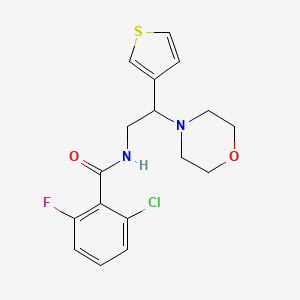

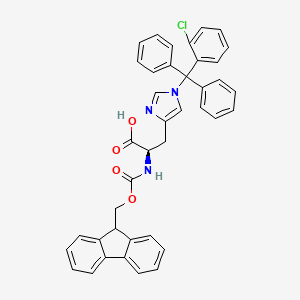

![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)

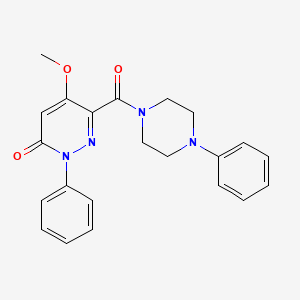
![3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896599.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole](/img/structure/B2896600.png)
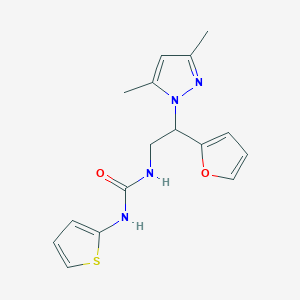
![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2896602.png)
![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)